3',4'-Dimethoxy-3-methylbutyrophenone

Description

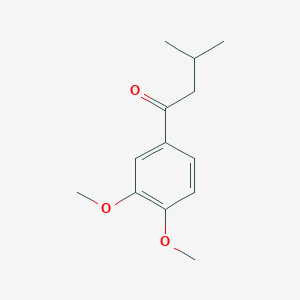

3',4'-Dimethoxy-3-methylbutyrophenone is a substituted butyrophenone characterized by a methoxy group at the 3' and 4' positions of the aromatic ring and a methyl group at the 3-position of the butyrophenone backbone. For instance, methoxy and methyl substituents are known to influence solubility, melting points, and reactivity due to their electron-donating and steric effects .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)7-11(14)10-5-6-12(15-3)13(8-10)16-4/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKMWTCEGOJVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3',4'-Dimethoxy-3-methylbutyrophenone is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound is a substituted phenone characterized by methoxy groups at the 3' and 4' positions of the aromatic ring and a methylbutyrophenone moiety. Its molecular formula is C12H16O3, and it exhibits properties typical of phenolic compounds, including antioxidant activity.

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it effectively scavenges free radicals, thereby protecting cellular components from damage.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth makes it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Research has highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that it can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for the development of effective cancer therapies.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Modulation : By enhancing antioxidant defenses, the compound helps to reduce oxidative damage, which is implicated in numerous diseases, including cancer.

- Cell Cycle Arrest and Apoptosis : In cancer cells, the compound has been observed to induce cell cycle arrest at specific phases, leading to apoptosis. This effect is mediated through pathways involving caspases and other apoptotic factors.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antioxidant Efficacy : A study evaluating various phenolic compounds found that this compound exhibited a DPPH radical scavenging activity comparable to well-known antioxidants like ascorbic acid .

- Antimicrobial Screening : In a series of antimicrobial tests, the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, suggesting its role as a potential chemotherapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant DPPH scavenging activity | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induced apoptosis in breast cancer cells |

Table 2: Comparison with Other Compounds

| Compound | Antioxidant Activity (DPPH IC50) | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Comparable to ascorbic acid | Low μg/mL | Moderate μM |

| Ascorbic Acid | 10 μM | N/A | N/A |

| Curcumin | 15 μM | Moderate μg/mL | High μM |

Scientific Research Applications

Anticancer Activity

Research indicates that 3',4'-Dimethoxy-3-methylbutyrophenone exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Antioxidant Properties

This compound has demonstrated antioxidant activity, which may help in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential use in nutraceutical formulations aimed at promoting health and wellness.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects, potentially beneficial in the context of neurodegenerative diseases such as Alzheimer's disease. Its role in modulating neurotransmitter levels and protecting neuronal cells from damage warrants further investigation.

Photoinitiators in Polymer Chemistry

This compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the manufacturing of durable coatings for various substrates.

Flavoring and Fragrance Industry

Due to its pleasant aromatic profile, this compound is also explored for use in the flavoring and fragrance industries. It can be incorporated into formulations to enhance sensory attributes.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction of tumor size in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent, paving the way for clinical trials.

Case Study 2: Neuroprotection

In vitro studies indicated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity, providing insights into its possible application for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetophenones and Benzophenones

The following compounds share structural similarities with 3',4'-Dimethoxy-3-methylbutyrophenone, differing in substituent positions, functional groups, or alkyl chains:

Key Observations:

- Substituent Effects: Methoxy groups enhance lipophilicity and stability compared to hydroxy groups, as seen in 4-Chloro-3',4'-dimethoxybenzophenone .

- Halogenation : Fluorine substitution (e.g., 3',4'-Difluoro-...) increases electronegativity and metabolic stability but may reduce solubility compared to methoxy derivatives .

- Synthetic Routes: Catalytic hydrogenation and Friedel-Crafts acylation are common methods for synthesizing substituted acetophenones, though yields and conditions vary (e.g., 70% yield for prenyl migration in 1-[3-Hydroxy-2-(3-methyl-2-butenyl)phenyl]ethanone) .

Research Findings and Data Gaps

- Physical Properties: Methoxy-substituted compounds generally exhibit higher melting points than hydroxy analogs due to reduced hydrogen bonding (e.g., 115°C for 1-[2,4-Dihydroxy-...]ethanone vs.

- Biological Activity: Natural hydroxyacetophenones are often studied for antioxidant properties, whereas synthetic dimethoxy derivatives are used as intermediates in organic synthesis .

- Data Limitations: Direct data on this compound are absent in the evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.